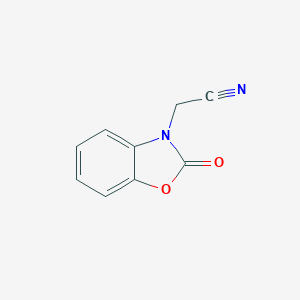

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile

説明

特性

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMOULRJKCIGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364127 | |

| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-48-5 | |

| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Optimization

The process initiates with the dissolution of o-aminophenol in ethanol, followed by the addition of glacial acetic acid as a proton donor. Heating the mixture to reflux (≈78°C) facilitates the nucleophilic attack of the amine group on the electrophilic carbon of malononitrile. Subsequent cyclization eliminates ammonia, forming the benzoxazole core. Key parameters include:

-

Molar Ratio : A o-aminophenol-to-malononitrile mass ratio of 3:4–10 ensures stoichiometric balance, minimizing side products like unreacted intermediates.

-

Catalysis : Glacial acetic acid (10 mL per 30 g o-aminophenol) optimizes protonation without requiring hazardous strong acids.

-

Reaction Time : 8–15 hours under reflux ensures complete conversion, monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4).

Purification and Yield Enhancement

Post-reaction, rotary evaporation removes ethanol, and column chromatography (silica gel, acetone/petroleum ether gradient) isolates the product with >90% purity. Nuclear magnetic resonance (NMR) analysis (300 MHz, DMSO-d₆) confirms the structure:

Alternative Synthetic Pathways and Catalytic Innovations

While the condensation method dominates industrial production, recent studies explore catalytic systems to improve sustainability. For instance, Brønsted acidic ionic liquid (BAIL) gels have been employed for benzoxazole synthesis, though their application to nitrile-containing derivatives remains nascent.

BAIL Gel-Catalyzed Cyclization

In a model reaction, o-aminophenol and aldehydes form benzoxazoles via imine intermediates under BAIL catalysis (130°C, 1–3 hours). Adapting this to 2-benzoxazoleacetonitrile synthesis would require substituting aldehydes with malononitrile, though no published data exists. Theoretical advantages include:

-

Reduced Reaction Time : Potential to shorten synthesis from hours to minutes.

-

Reusability : BAIL gels can be recycled ≥5 times without activity loss.

Analytical and Industrial Considerations

Quality Control Metrics

Industrial batches of 2-benzoxazoleacetonitrile must adhere to stringent specifications:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <500 ppm ethanol | GC-MS |

| Melting Point | 143–145°C | Differential Scanning Calorimetry |

化学反応の分析

Types of Reactions: (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of benzoxazole oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzoxazole derivatives.

科学的研究の応用

Pharmaceutical Development

The compound has garnered attention for its potential as a lead compound in drug development. Research indicates that derivatives of benzoxazole compounds exhibit various biological activities, including:

- Anti-inflammatory properties.

- Anticancer effects.

- Antibacterial activities.

The nitrile group may contribute to enzyme inhibition and protein binding, making it a candidate for further pharmacological studies aimed at discovering new therapeutic agents .

Polymer Chemistry

In the field of polymer science, this compound can be incorporated into polymer matrices to enhance properties such as:

- Thermal stability

- Mechanical strength

- Electrical conductivity

Research could explore the synthesis of novel polymers using this compound to achieve desired functionalities in materials.

Biological Interaction Studies

Studies have shown that this compound interacts with various biological targets. Its unique structural features allow it to bind effectively to enzymes and receptors, which could lead to the development of selective inhibitors or modulators in therapeutic contexts.

Case Studies

Several case studies have explored the applications of benzoxazole derivatives, including this compound:

- Anticancer Activity : A study demonstrated that certain benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways.

- Antimicrobial Properties : Research highlighted the effectiveness of benzoxazole compounds against bacterial strains, suggesting that modifications to the benzoxazole core could enhance antibacterial potency.

- Enzyme Inhibition : Investigations into the enzyme inhibition capabilities of related compounds indicated that modifications at the nitrile position could lead to increased selectivity and potency against specific targets.

作用機序

The mechanism of action of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. The exact mechanism depends on the specific application and target molecule.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

a) 1,3,4-Oxadiazole Derivatives

- 2-(5-(2-Chlorobenzyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetonitrile (Compound 21)

- ¹H NMR (CDCl₃) : δ 7.42–7.39 (ArH), 4.33 (NCH₂), 4.04 (CH₂).

- ¹³C NMR : δ 155.5 (C=O), 33.8 (NCH₂), 30.8 (CH₂) .

b) Quinoxaline Derivatives

- 2-(6-Methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f) Structure: Quinoxaline core with methoxy and phenyl substituents. Bioactivity: Demonstrated potent herbicidal and fungicidal activities, outperforming benzoxazole derivatives in pesticidal screens .

Key Research Findings

Electronic Effects: The benzoxazole derivative exhibits greater planarity and intramolecular stabilization compared to oxadiazole or quinoxaline analogs, as evidenced by crystallographic data .

Bioactivity Trends: Quinoxaline derivatives (e.g., 3f) show enhanced pesticidal activity due to electron-withdrawing substituents (e.g., methoxy, phenyl) . Oxadiazole-based acetonitriles (e.g., Compound 21) are prioritized for anti-inflammatory applications owing to their NLRP3 binding affinity .

Synthetic Accessibility : Benzofuran derivatives are synthesized under milder conditions (40–50°C) compared to benzoxazoles, which often require higher temperatures or specialized catalysts .

生物活性

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile is a compound belonging to the benzoxazole family, noted for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a benzoxazole ring fused with an acetonitrile group, which contributes to its unique reactivity and biological properties. The canonical SMILES representation is C1=CC=C2C(=C1)N(C(=O)O2)CC#N .

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminophenol with chloroacetonitrile under basic conditions, followed by oxidation. This method has been optimized for yield and purity through various catalytic approaches .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

Studies have demonstrated that benzoxazole derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown activity against MCF-7 (human breast cancer) and HCT-116 (colorectal carcinoma) cells .

2. Enzyme Inhibition

The compound is involved in the inhibition of specific enzymes related to sphingolipid metabolism, potentially aiding in the treatment of lysosomal storage diseases. In particular, studies have highlighted its role in modulating acid ceramidase activity .

3. Protein Interactions

Research has shown that this compound can interact with proteins, affecting their function. This interaction is crucial for understanding its mechanism of action in biological systems .

The biological effects of this compound are primarily attributed to its ability to bind to target proteins and enzymes. The presence of the oxo and acetonitrile groups enhances its reactivity and specificity towards certain biological targets. The exact pathways influenced by this compound are still under investigation but may include modulation of signaling pathways related to cell proliferation and apoptosis .

Comparative Analysis

To understand the uniqueness of this compound compared to other benzoxazole derivatives, a comparison table is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both oxo and acetonitrile groups | Anticancer, enzyme inhibition |

| Benzoxazole | Parent compound without substituents | Limited biological activity |

| 2-Oxo-1,3-benzoxazole | Lacks acetonitrile group | Moderate enzyme inhibition |

| 3-Acetonitrile-1,3-benzoxazole | Lacks oxo group | Reduced biological activity |

Case Studies

Several case studies highlight the potential applications of this compound:

- Neuropathic Disorders : A study indicated that compounds similar to this one significantly reduced toxic lipid levels in mouse models of Gaucher's and Krabbe's diseases after administration at specific doses .

- Cancer Cell Lines : Research demonstrated that modifications on the benzoxazole ring enhanced cytotoxicity against various cancer cell lines, suggesting that structural variations can lead to improved therapeutic profiles .

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ensure proper ventilation (e.g., fume hoods) to minimize inhalation of dust or aerosols .

- For respiratory protection, use NIOSH-approved P95 (US) or P1 (EU) respirators in dusty environments .

- Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) and ensure containers are tightly sealed .

Q. What synthetic routes are employed for preparing this compound?

- Methodological Answer :

- Condensation reactions : React benzoxazole derivatives with acetonitrile precursors under basic conditions. For example, analogous compounds like methyl (6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetate were synthesized via reflux with sodium hydroxide in ethanol/water .

- Electrophilic substitution : Modify benzoxazole scaffolds using chloroacetonitrile or cyanomethylation agents under controlled pH and temperature .

Q. What analytical techniques confirm the purity and identity of this compound?

- Methodological Answer :

- NMR spectroscopy : Analyze -NMR peaks for characteristic benzoxazole protons (e.g., aromatic protons at δ 6.8–7.1 ppm) and the acetonitrile methylene group (δ ~3.8 ppm) .

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) via ESI-MS or GC-MS .

Q. What are the key spectral characteristics (NMR, IR) of this compound?

- Methodological Answer :

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~2250 cm (C≡N stretch) .

- -NMR : A singlet for the acetonitrile CH group (δ ~3.8 ppm) and multiplet signals for benzoxazole aromatic protons .

Advanced Research Questions

Q. How can X-ray crystallography determine the molecular structure of this compound?

- Methodological Answer :

- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Structure solution : Apply direct methods (e.g., SHELXT) for phase determination .

- Refinement : Refine atomic coordinates and displacement parameters using SHELXL, with riding models for H atoms (U(H) = 1.2U(C)) .

Q. How can computational methods analyze the electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO) .

- InChI/SMILES : Use canonical SMILES (e.g.,

C1=CC=C2C(=O)N(C(=O)N2C1)CC#N) to model reactivity in cheminformatics platforms .

Q. What strategies resolve discrepancies in crystallographic data during refinement?

- Methodological Answer :

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, particularly for low-symmetry space groups .

- Disorder modeling : Split occupancy for overlapping atoms (e.g., solvent molecules) and apply restraints to bond distances/angles .

Q. How is the biological activity of benzoxazole derivatives assessed in drug discovery?

- Methodological Answer :

- Kinase inhibition assays : Test against Janus kinases (JAKs) using fosifidancitinib-like protocols, where IC values are determined via fluorescence polarization .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。